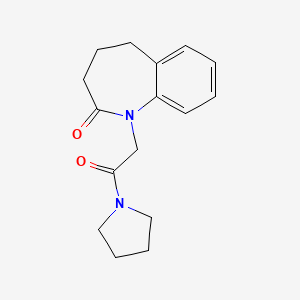
N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide, also known as ITYA, is a chemical compound that has been extensively studied for its potential use in scientific research. ITYA is a small molecule that has a unique structure, making it an attractive target for drug discovery and development.
Mécanisme D'action
The mechanism of action of N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide is not fully understood, but it is believed to work by inhibiting the activity of protein kinases. Protein kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer.
Biochemical and Physiological Effects:
Studies have shown that N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide has a potent inhibitory effect on the activity of several protein kinases, including EGFR, HER2, and VEGFR2. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis, making N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide a potential anti-cancer agent. Additionally, N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide is its small size, which allows it to easily penetrate cell membranes and reach its target proteins. Additionally, N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide has a high binding affinity for its target proteins, making it a potent inhibitor. However, one limitation of N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide. One area of interest is the development of more potent and selective inhibitors of specific protein kinases. Additionally, N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide could be used as a chemical probe to study the role of protein kinases in various cellular processes. Finally, N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide could be further studied for its potential therapeutic applications in cancer and inflammatory diseases.
In conclusion, N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide is a small molecule that has been extensively studied for its potential use in scientific research. Its unique structure and potent inhibitory effects on protein kinases make it an attractive target for drug discovery and development. While there are limitations to working with N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide in lab experiments, its potential applications in cancer and inflammatory diseases make it a promising area for future research.
Méthodes De Synthèse
The synthesis of N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide involves several steps, starting with the reaction of 2-bromo-3-pyridinecarboxylic acid with thioacetamide to form 2-(1,3-thiazol-4-yl)pyridine-3-carboxamide. This intermediate is then treated with isopropylmagnesium chloride to form N-(5-isopropylthiazol-2-yl)-2-pyridin-3-ylacetamide. The final step involves the purification of the compound using column chromatography.
Applications De Recherche Scientifique
N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide has been studied for its potential use in various scientific research applications, including as a chemical probe for studying protein-protein interactions, as a potential therapeutic agent for cancer, and as a tool for studying the role of protein kinases in cellular signaling pathways.
Propriétés
IUPAC Name |
N-(5-propan-2-yl-1,3-thiazol-2-yl)-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9(2)11-8-15-13(18-11)16-12(17)6-10-4-3-5-14-7-10/h3-5,7-9H,6H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZOOPQQADNJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)NC(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B7549117.png)

![N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7549133.png)
![N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B7549142.png)
![N-[3-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7549144.png)
![3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B7549147.png)
![5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-1-methyl-1H-1,2,3-benzotriazole](/img/structure/B7549154.png)
methanone](/img/structure/B7549165.png)
![1-[3-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidino]-3-phenyl-1-propanone](/img/structure/B7549176.png)
![2-[[(5-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7549190.png)
![N-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-tetrahydro-2-furanylmethylamine](/img/structure/B7549192.png)
![N-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyridylmethyl)amine](/img/structure/B7549196.png)